molecular formula C13H25N4O3Tc B1252001 Ceretec (TN)

Ceretec (TN)

Cat. No.: B1252001
M. Wt: 384.27 g/mol
InChI Key: ZLRVWFDVJWKAIL-LXMACRGBSA-M
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Description

Chemical Identity and Nomenclature

The chemical identity of Technetium-99m Exametazime involves multiple nomenclature systems reflecting its complex molecular structure and historical development. The complete radiopharmaceutical complex possesses the molecular formula C₁₃H₂₅N₄O₃Tc, while the organic ligand exametazime alone has the formula C₁₃H₂₈N₄O₂. The International Union of Pure and Applied Chemistry designation for the complex is [2,2-dimethyl-3-[(2R,3E)-3-oxidoiminobutan-2-yl]azanidylpropyl]-[(2R,3E)-3-hydroxyiminobutan-2-yl]azanide;oxo(⁹⁹Tc)technetium-99(3+).

The systematic chemical name for the exametazime ligand is (RR,SS)-4.8-diaza-3,6,6,9-tetramethylundecane-2,10-dione bisoxime. Alternative nomenclature includes the descriptive name 3,3'-((2,2-dimethyl-1,3-propanediyl)diimino)bis(2-butanone) dioximato. Prior to the establishment of the United States Adopted Name, exametazime was widely known as hexamethylpropylene amine oxime, commonly abbreviated in scientific literature but formally designated by its complete chemical designation.

The compound exhibits stereochemical complexity with defined stereocenters and geometric isomerism. The exametazime ligand exists in racemic form, incorporating both d and l enantiomers while excluding the meso stereoisomer. This stereochemical composition significantly influences the compound's biological behavior and radiochemical properties.

Chemical Designation Formula Molecular Weight
Exametazime ligand C₁₃H₂₈N₄O₂ 272.387 g/mol
Technetium-99m complex C₁₃H₂₅N₄O₃Tc 384.27 g/mol

Historical Development and Discovery

The development of Technetium-99m Exametazime emerged from systematic research into brain perfusion imaging agents during the advancement of single-photon emission computed tomography technology. The synthesis of the exametazime ligand was first described by Novotnik, establishing the foundational chemical methodology for producing this hexamethylpropylene amine oxime compound. The original synthetic approach involved a two-step process utilizing condensation of propanediamine with keto-oxime followed by reduction of the resulting bisimine compound.

Early research investigations focused on developing radiopharmaceuticals capable of crossing the blood-brain barrier while demonstrating selective retention in cerebral tissue. The chemical instability of the compound, initially considered a limitation, was subsequently recognized as a fundamental mechanism enabling its diagnostic utility. Historical studies demonstrated that the compound's conversion from lipophilic to hydrophilic forms occurred at approximately twelve percent per hour, establishing the temporal parameters for clinical applications.

The nomenclature evolution reflects the compound's research trajectory, transitioning from the descriptive hexamethylpropylene amine oxime designation to the formal exametazime nomenclature following United States Adopted Name publication. This nomenclature standardization facilitated consistent scientific communication and regulatory documentation across international research communities.

Research developments identified the significance of stereochemical purity, particularly the need to exclude meso-diastereomer forms that demonstrated inferior radiochemical properties. Advanced synthetic methodologies were subsequently developed to achieve high-purity d,l-exametazime preparations through selective crystallization techniques using tartrate salt formation.

Significance in Radiopharmaceutical Research

Technetium-99m Exametazime represents a paradigm advancement in radiopharmaceutical research, introducing novel mechanisms for tissue-specific radiotracer retention. The compound's significance stems from its unique dual functionality as both a cerebral blood flow imaging agent and a cellular labeling compound for infection detection. This versatility established new methodological approaches in nuclear medicine diagnostics, expanding the scope of single-photon emission computed tomography applications.

The radiopharmaceutical's development addressed critical limitations in existing brain imaging technologies, providing a technetium-99m based alternative to more complex radioisotope systems. Research investigations demonstrated that Technetium-99m Exametazime could effectively penetrate the blood-brain barrier and undergo intracellular conversion to non-diffusible hydrophilic species. This mechanism enabled quantitative assessment of regional cerebral perfusion patterns with superior imaging characteristics compared to previous radiopharmaceutical agents.

Scientific research has established Technetium-99m Exametazime as a biomarker of tissue oxidoreductive state, expanding its applications beyond cerebral perfusion imaging. The compound's cellular uptake and retention correlate with intracellular glutathione content and mitochondrial function, providing insights into cellular metabolic status. These properties have enabled research applications in acute lung injury studies and inflammatory condition assessments.

The radiopharmaceutical's contribution to leukocyte labeling methodology revolutionized infection imaging protocols. Research demonstrated successful labeling of white blood cells with radiochemical yields exceeding fifty percent, enabling specific localization of inflammatory processes. The labeled leukocyte preparations maintain cellular viability exceeding ninety-seven percent, ensuring physiological behavior of the labeled cells.

Structure-Function Relationship Overview

The structure-function relationship of Technetium-99m Exametazime demonstrates sophisticated molecular design principles enabling selective tissue uptake and retention. The exametazime ligand incorporates symmetric oxime functional groups that coordinate with technetium-99m through nitrogen donor atoms, forming a stable five-coordinate complex. The resulting coordination geometry positions the technetium center in a specific electronic environment that modulates the compound's lipophilic characteristics.

The molecular architecture includes a central propanediamine framework with methyl substituents that influence the compound's pharmacokinetic properties. The 2,2-dimethylpropanediyl bridge provides structural rigidity while the terminal oxime groups enable metal coordination and influence the compound's redox behavior. This structural arrangement creates a balanced lipophilicity that permits blood-brain barrier penetration while maintaining sufficient stability for radiopharmaceutical preparation.

The stereochemical configuration significantly impacts the compound's biological behavior, with the racemic d,l mixture demonstrating optimal imaging characteristics. Research indicates that individual enantiomers may exhibit different behaviors in biological systems, though the racemic mixture provides the most favorable overall performance. The exclusion of meso-diastereomer forms ensures consistent radiochemical properties and reproducible imaging results.

The compound's conversion mechanism involves intracellular reduction processes that transform the lipophilic complex into hydrophilic species incapable of crossing cellular membranes. This conversion occurs through interaction with cellular reducing agents, particularly glutathione systems, establishing the compound's retention within cells proportional to their metabolic activity. The conversion rate demonstrates tissue-specific variations, with brain tissue showing rapid conversion that enables selective cerebral uptake patterns.

Structural Feature Functional Significance
Oxime coordination sites Technetium-99m binding and complex stability
Dimethylpropyl bridge Molecular rigidity and lipophilic balance
Racemic stereochemistry Optimal blood-brain barrier penetration
Coordinate geometry Cellular uptake and retention mechanisms

Properties

Molecular Formula

C13H25N4O3Tc

Molecular Weight

384.27 g/mol

IUPAC Name

[2,2-dimethyl-3-[(2R,3E)-3-oxidoiminobutan-2-yl]azanidylpropyl]-[(2R,3E)-3-hydroxyiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)

InChI

InChI=1S/C13H26N4O2.O.Tc/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19;;/h9-10,18-19H,7-8H2,1-6H3;;/q-2;;+3/p-1/b16-11+,17-12+;;/t9-,10-;;/m1../s1/i;;1+1

InChI Key

ZLRVWFDVJWKAIL-LXMACRGBSA-M

Isomeric SMILES

C[C@H](/C(=N/O)/C)[N-]CC(C)(C)C[N-][C@H](C)/C(=N/[O-])/C.O=[99Tc+3]

Canonical SMILES

CC(C(=NO)C)[N-]CC(C)(C)C[N-]C(C)C(=N[O-])C.O=[Tc+3]

Synonyms

99m-Tc-HMPAO
99mTc-HMPAO
Ceretec
Tc 99m Exametazime
Tc 99m Hexamethylpropyleneamine Oxime
Tc-99m HMPAO
Tc-99m-Exametazime
Tc-99m-Hexamethylpropyleneamine Oxime
Technetium Tc 99m Exametazime
Technetium Tc 99m Hexamethylpropylene amine Oxime
Technetium Tc 99m Hexamethylpropylene-amine Oxime
Technetium Tc 99m Hexamethylpropyleneamine Oxime

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Cerebral Blood Flow Imaging
    • Mechanism : Ceretec is primarily used for single photon emission computed tomography (SPECT) imaging to evaluate cerebral blood flow. The exametazime compound allows the tracer to cross the blood-brain barrier, making it effective for detecting conditions such as stroke or dementia.
    • Clinical Studies : In a study comparing different imaging modalities, 99mTc-labeled hexamethylpropylene amine oxime (HMPAO) demonstrated a sensitivity of 95% and specificity of 91.7% in identifying infected versus uninfected sites in bone infections .
  • Infection Detection
    • Mechanism : The labeling of white blood cells with Ceretec enhances the visualization of inflammatory processes and infections. This application is particularly useful in cases where conventional imaging may fail.
    • Case Study : A clinical trial involving 88 patients suspected of intra-abdominal infection showed that 99mTc-labeled leukocytes had a sensitivity range of 95-100% and specificity between 62-85%, demonstrating its efficacy in diagnosing infections .
  • Oncology Applications
    • Sentinel Node Identification : Ceretec can be used to identify sentinel lymph nodes in cancer patients, aiding in the staging and management of cancers such as breast cancer and melanoma.
    • Immunoscintigraphy : When combined with monoclonal antibodies, 99mTc can help localize tumors by binding specifically to cancer cells, allowing for better detection of malignancies .
  • Cardiac Imaging
    • Mechanism : Although primarily associated with brain imaging, technetium-99m compounds are also utilized in cardiac perfusion studies. For instance, 99mTc-sestamibi is employed to assess myocardial perfusion.
    • Clinical Relevance : These studies are crucial for evaluating coronary artery disease and other cardiac conditions.

Data Table: Comparison of Imaging Modalities

ApplicationSensitivity (%)Specificity (%)Key Findings
Cerebral Blood Flow (HMPAO)9591.7Effective in distinguishing infected sites
Infection Detection (WBC)95-10062-85High accuracy in diagnosing intra-abdominal infections
Tumor Localization (Immuno)VariesVariesUseful for detecting hard-to-find cancers

Case Studies

  • Study on Bone Infections :
    A comparative study evaluated the effectiveness of various imaging techniques including plain X-ray, triple-phase bone scans, and 99mTc-labeled leukocytes. The results indicated that the latter provided superior sensitivity and specificity for diagnosing bone infections compared to traditional methods .
  • Cerebral Perfusion Imaging :
    A clinical trial involving patients with suspected dementia utilized SPECT imaging with Ceretec, revealing significant differences in brain perfusion patterns that correlated with clinical diagnoses. These findings underscore the importance of accurate imaging in managing neurodegenerative diseases .

Preparation Methods

Sterile Preparation Guidelines

The reconstitution must be performed under strict aseptic conditions using shielded vials to minimize radiation exposure. Key steps include:

  • Sanitization : Swab the vial septum with isopropyl alcohol before puncturing.

  • Eluate Addition : Inject 5 mL of fresh generator eluate (≤2 hours old for leukocyte labeling; ≤24 hours old for cerebral imaging) into the Ceretec vial. The recommended activity ranges from 1.11 GBq (30 mCi) for unstabilized formulations to 7.4–8.0 GBq (200–215 mCi) for stabilized preparations.

  • Mixing : Gently invert the shielded vial for 10 seconds to dissolve the lyophilized powder.

  • Stabilizer Addition : For extended stability, immediately add 2 mL of methylene blue stabilizer (prepared by mixing 0.5 mL methylene blue 1% with 4.5 mL phosphate buffer).

Table 1: Reconstitution Parameters

ParameterUnstabilized CeretecStabilized Ceretec
Maximum Activity1.11 GBq (30 mCi)8.0 GBq (215 mCi)
Stabilizer VolumeNot applicable2 mL methylene blue
Shelf Life Post-Reconstitution30 minutes4–6 hours

Radiochemical Purity (RCP) Assessment

RCP must exceed 80% to ensure diagnostic accuracy. Three chromatographic systems are employed to quantify impurities:

  • Saline Chromatography : Whatman No. 1 paper with 0.9% NaCl mobile phase.

    • Lipophilic exametazime complex migrates (Rf 0.8–1.0).

    • Pertechnetate (free TcO4⁻) remains at the origin.

  • Methyl Ethyl Ketone (MEK) Chromatography :

    • Lipophilic complex migrates (Rf 0.8–1.0).

    • Secondary exametazime complex and reduced-hydrolyzed Tc remain at the origin.

  • Whatman No. 1 Paper with Acetone :

    • Pertechnetate migrates, while other species remain stationary.

Table 2: Acceptable RCP Limits

Impurity TypeMaximum Allowable %
Lipophilic Complex≥80%
Pertechnetate≤10%
Reduced-Hydrolyzed Tc≤10%

Stabilized Formulation for Leukocyte Labeling

The addition of methylene blue stabilizer enables multidose usage and prolongs the shelf life of Tc99m exametazime. The protocol involves:

  • Double Dilution Technique :

    • Mix 3 mL of 12.6% acid-citrate-dextrose/normal saline (ACD/NS) with isolated leukocytes.

    • Add 0.5 mL of stabilized Tc99m exametazime (1.9–2.0 GBq/mL).

    • Centrifuge and resuspend the leukocyte pellet in ACD/NS for reinjection.

  • Labeling Efficiency (LE) : Stabilized formulations achieve LE of 89.4% ± 2.8% compared to 70–78% for unstabilized kits.

Comparative Analysis of Preparation Methods

Table 3: Cerebral vs. Leukocyte Labeling Protocols

ParameterCerebral ScintigraphyLeukocyte Labeling
Recommended Activity555–1110 MBq (15–30 mCi)200 MBq
Eluate Age≤24 hours≤2 hours
Administration RouteIntravenousIn vitro labeling + IV

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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